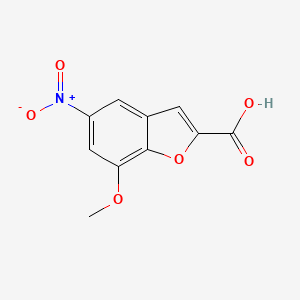

7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid

Descripción general

Descripción

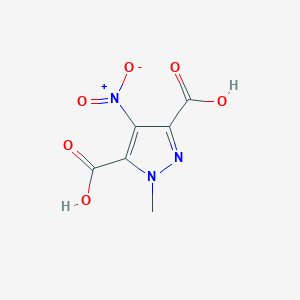

“7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid” is a nitrogen-containing organic compound that contains a benzofuran ring and a carboxylic acid group. It has a molecular weight of 237.17 .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has fewer side reactions and high yield, conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis

The molecular structure of “7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid” is represented by the linear formula C10H7NO6 . The InChI code for this compound is 1S/C10H7NO6/c1-16-7-4-6 (11 (14)15)2-5-3-8 (10 (12)13)17-9 (5)7/h2-4H,1H3, (H,12,13) .Physical And Chemical Properties Analysis

“7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid” is a solid substance . It has a molecular weight of 237.17 .Aplicaciones Científicas De Investigación

Anticancer Properties

7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid has shown promise as an anticancer agent. Literature reports indicate that some substituted benzofurans exhibit significant cell growth inhibitory effects in various cancer cell lines. For instance, compound 36 (a related benzofuran derivative) demonstrated inhibition rates in different cancer cells, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . Further research is needed to explore its potential as a targeted therapy.

Anti-Inflammatory Activity

Benzofuran derivatives often possess anti-inflammatory properties. Researchers have investigated their effects on inflammatory pathways, including inhibition of pro-inflammatory cytokines and enzymes. 7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid may contribute to modulating inflammation, making it relevant for drug development in inflammatory diseases .

Antioxidant Potential

The nitro group in this compound suggests potential antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Investigating its radical-scavenging abilities could reveal its utility in preventing oxidative stress-related disorders .

Neuroprotective Effects

Benzofuran derivatives have been explored for their neuroprotective properties. These compounds may enhance neuronal survival, reduce oxidative stress, and mitigate neurodegenerative conditions. 7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid could be a candidate for further investigation in this area .

Antimicrobial Activity

Some benzofuran derivatives exhibit antimicrobial effects. Researchers have studied their potential against bacteria, fungi, and viruses. Investigating the antibacterial and antifungal properties of 7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid could provide insights into its therapeutic applications .

Chemical Synthesis and Medicinal Chemistry

Apart from its biological activities, this compound serves as a building block in chemical synthesis. Medicinal chemists can modify its structure to create novel derivatives with improved properties. Its synthetic accessibility makes it valuable for designing new drug candidates .

Mecanismo De Acción

Target of Action

Benzofuran derivatives, to which this compound belongs, have been demonstrated to interact with a variety of targets including topoisomerase i, sigma receptors, pim-1, farnesyl transferase, histamine h3 receptors, and carbonic anhydrase .

Mode of Action

Benzofuran derivatives are known to exhibit a broad range of biological activities, suggesting diverse modes of action depending on the specific derivative and target .

Biochemical Pathways

Benzofuran derivatives are known to impact a variety of biochemical pathways, which can lead to their diverse biological activities .

Result of Action

Benzofuran derivatives are known to exhibit a wide range of biological activities, including antifungal, antiprotozoal, antitubercular, anti-inflammatory, anticonvulsant, anticancer, antihiv, analgesic, antiparasitic, antihyperlipidemic, antioxidant, antidiabetic, antihypertensive, antiplasmodial, anti-alzheimer’s, vasodilating and hypotensive, and antiarrhythmic activities .

Propiedades

IUPAC Name |

7-methoxy-5-nitro-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO6/c1-16-7-4-6(11(14)15)2-5-3-8(10(12)13)17-9(5)7/h2-4H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOZHCNSHXMWQNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)[N+](=O)[O-])C=C(O2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00389842 | |

| Record name | 7-methoxy-5-nitro-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid | |

CAS RN |

25672-29-1 | |

| Record name | 7-methoxy-5-nitro-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-Methyl-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]amine](/img/structure/B3022488.png)

![6-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3022496.png)

![3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-1-ol dihydrochloride](/img/structure/B3022503.png)

![(4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B3022509.png)

![5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B3022510.png)